2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Descripción
Propiedades
Número CAS |
138402-10-5 |
|---|---|
Fórmula molecular |
C44H42N6O |
Peso molecular |
670.84 |
Nombre IUPAC |
2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Métodos De Preparación
Core Spirocyclic Structure Formation
The 1,3-diazaspiro[4.4]non-1-en-4-one core is synthesized via a cyclization reaction involving 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride (IRB-01). This intermediate is prepared by reacting 1,3-diazaspiro[4.4]non-1-ene-4-one with butyl bromide under basic conditions. The reaction employs a two-phase solvent system (toluene and brine) with tetrabutylammonium hydrogensulfate as a phase transfer catalyst to enhance interfacial reactivity . The base, typically potassium hydroxide (1–6 molar equivalents), deprotonates the spirocyclic amine, facilitating nucleophilic attack on the butyl halide .
Critical parameters include maintaining vigorous agitation to maximize surface area between phases and controlling temperature between 20°C and 40°C to prevent byproduct formation. Post-reaction, the organic layer is separated, washed with brine, and concentrated under reduced pressure to yield IRB-01 hydrochloride with >85% purity .
Alkylation with 4-Bromobenzyl Bromide
The spirocyclic core undergoes alkylation at the N3 position using 4-bromobenzyl bromide. This step is conducted in a toluene-water biphasic system with tetrabutylammonium hydrogensulfate (0.1–0.3 equivalents) to transfer the hydroxide ion into the organic phase . The reaction proceeds at 50–60°C for 8–12 hours, achieving >90% conversion. Excess 4-bromobenzyl bromide (1.2–1.5 equivalents) ensures complete alkylation, while residual reagents are removed via aqueous extraction.
The product, 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one (IRB-05), is crystallized from ethyl acetate/hexane mixtures, yielding white crystals with a melting point of 148–150°C . Purity is confirmed via HPLC (≥98%) and ¹H NMR (δ 7.45–7.30 ppm for aromatic protons) .
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
IRB-05 is coupled with 2-(2-trityl-2H-tetrazol-5-yl)phenylboronic acid to construct the biphenyl moiety. The reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) in a dimethoxyethane/water (4:1) solvent system . Sodium carbonate (2.0 equivalents) is added as a base, and the mixture is refluxed at 80–90°C for 6–8 hours.
Key challenges include minimizing detritylation during coupling. This is addressed by maintaining an inert atmosphere (N₂ or Ar) and avoiding protic solvents. Post-reaction, the mixture is filtered through Celite® to remove palladium residues, and the product is extracted with ethyl acetate. The crude material is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the biphenyl intermediate in 75–80% yield .
Tetrazole Protection with Trityl Group
The tetrazole group is protected as a 2-trityl derivative early in the synthesis to prevent undesired reactivity. 5-Phenyl-1H-tetrazole is treated with trityl chloride (1.1 equivalents) in tetrahydrofuran (THF) using triethylamine (1.5 equivalents) as a base . The reaction is stirred at room temperature for 4–6 hours, after which the solvent is evaporated. The residue is triturated with methanol to yield 5-phenyl-1-trityl-1H-tetrazole as a white solid (85–90% yield) .
Final Assembly and Purification
The biphenyl-tetrazole intermediate is reacted with the alkylated spirocyclic core under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF . After 12 hours at 50°C, the mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated. Final purification is achieved via recrystallization from ethanol/water (7:3), yielding the title compound as a crystalline solid (mp 162–164°C) .
Large-scale protocols (e.g., 395 kg batches) use ethanol-water mixtures for cost-effective solvent recovery. Sodium hydroxide (23.2 kg in 250 kg water) is added to saponify esters, followed by ethyl acetate extraction and sodium chloride washes to remove inorganic salts .
Analytical Characterization
Purity Analysis :
| Method | Conditions | Results |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | Retention time: 8.2 min, Purity: 99.1% |
| ¹H NMR | CDCl₃, 400 MHz | δ 7.62–7.22 (m, 18H, Ar-H), 4.82 (s, 2H, CH₂), 3.12 (t, 2H, J=7.6 Hz, NCH₂) |
Thermal Stability :
-
Decomposition onset: 210°C (DSC)
-
Hygroscopicity: <0.5% weight gain at 75% RH (dynamic vapor sorption)
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Studies have demonstrated that derivatives of similar tetrazole-containing compounds exhibit significant biological activities, including:
- Antihypertensive Activity : Research has shown that tetrazole derivatives can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. The synthesis of ester derivatives based on related structures has yielded compounds with improved efficacy in lowering blood pressure compared to their parent molecules .
Anticancer Research
The unique structure of 2-butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one positions it as a candidate for anticancer studies. Preliminary investigations into similar compounds have revealed:
- Inhibition of Cancer Cell Proliferation : Compounds with analogous structures have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, studies involving 1,2,3-triazole derivatives have shown promising results against breast and prostate cancer cell lines.
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between the compound and biological targets such as proteins or nucleic acids. These studies provide insights into:
- Binding Affinity : The binding interactions of this compound with target proteins can be modeled to assess its potential efficacy as a drug candidate. Such studies often utilize software tools to simulate interactions and calculate binding energies, guiding further experimental validation.
Synthesis of Novel Derivatives
The synthesis of novel derivatives is a critical aspect of expanding the applicability of this compound. Researchers are continually exploring modifications to enhance biological activity and reduce toxicity:
- Structural Modifications : The introduction of different substituents on the tetrazole ring or altering the diazaspiro framework can lead to new derivatives with enhanced pharmacological profiles . For example, variations in the alkyl chain length or functional groups can significantly impact the compound's solubility and bioavailability.
Case Study 1: Antihypertensive Activity Evaluation
A series of compounds derived from related tetrazole structures were synthesized and evaluated for their antihypertensive properties. In vitro assays demonstrated that certain derivatives exhibited significant blood pressure-lowering effects in animal models compared to controls. The study highlighted the importance of structural features in optimizing activity .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
In vitro studies were conducted using MDA-MB-231 breast cancer cells treated with synthesized analogs of the compound. The results indicated that specific modifications led to increased cytotoxicity and apoptosis induction in cancer cells while sparing normal cell lines like HEK293 .
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
The compound’s structural analogues can be categorized based on core scaffolds, substituents, and functional groups:
Key Observations :
- The target compound and Irbesartan share the diazaspiro core but differ in the presence of the trityl group, which increases molecular weight by ~242 Da and alters lipophilicity (logP) .
- Thiazole-based compounds () diverge significantly in core structure but retain aromatic and heterocyclic motifs, emphasizing synthetic versatility .
Physicochemical Properties
- Solubility : The trityl group enhances organic solubility (e.g., in DMF or THF) compared to Irbesartan, which is more polar due to the free tetrazole (-NH) group .
- Stability : The trityl group improves stability during synthesis but introduces sensitivity to acidic conditions, necessitating careful handling .
- Crystallography : Single-crystal X-ray diffraction (performed using SHELX ) reveals planar conformations in related compounds, though fluorophenyl groups in adopt perpendicular orientations, suggesting steric influences .
Actividad Biológica
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one (CAS No. 886999-35-5) is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes a diazaspiro framework and a tetrazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 670.84 g/mol. The compound is characterized by its spiro structure and the presence of a trityl-tetrazole group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₄₂N₆O |
| Molecular Weight | 670.84 g/mol |
| CAS Number | 886999-35-5 |
| Storage Conditions | Sealed in dry conditions, store at -20°C |
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Interaction with Receptors : The presence of the tetrazole group may allow for interactions with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.
- Antioxidant Properties : There is evidence that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress.
Case Studies and Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
Anticancer Activity
A study investigated the cytotoxic effects of various diazaspiro compounds on cancer cell lines. It was found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
Another research effort focused on neuroprotective properties. The compound demonstrated potential in reducing neuroinflammation and protecting neuronal cells from apoptosis in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary tests revealed that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Q & A
Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Answer:
Reverse-phase HPLC with UV detection is a robust method for quantification. Optimize chromatographic conditions using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v), and detection at 244 nm. Chemometric protocols can enhance peak resolution and reduce run time . For purity assessment, ensure compliance with pharmacopeial standards (e.g., ≥95% purity) using validated calibration curves .
Advanced: How to design experiments to assess metabolic stability in human hepatic models?
Answer:
Use human liver microsomes (HLMs) or hepatocytes to evaluate phase I/II metabolism. Incubate the compound (1–10 µM) with NADPH/UGPGA cofactors, and monitor metabolites via LC-MS/MS. Focus on glucuronidation of the tetrazole ring and hydroxylation of the butyl chain, as these are primary metabolic pathways . Include positive controls (e.g., testosterone for CYP3A4 activity) and validate with time-dependent degradation kinetics.
Basic: What safety precautions are critical during handling?
Answer:
Follow SDS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin. In case of exposure, immediately remove contaminated clothing and rinse with water for 15 minutes. Store the compound away from ignition sources (e.g., open flames) in a cool, dry environment .
Advanced: How to resolve discrepancies in reported receptor binding affinities of derivatives?
Answer:
Standardize assay conditions across studies: use radiolabeled angiotensin II (e.g., ³H-labeled) and HEK-293 cells expressing recombinant AT1 receptors. Compare IC₅₀ values under consistent pH (7.4), temperature (37°C), and incubation time (60 min). Validate results with orthogonal methods like surface plasmon resonance (SPR) to assess kinetic binding parameters .
Basic: Which spectroscopic techniques are suitable for structural elucidation?
Answer:
Employ high-resolution mass spectrometry (HR-MS) for molecular formula confirmation (C₃₈H₃₈N₆O). Use ¹H/¹³C NMR to identify key groups: the tetrazole ring (δ 8.5–9.5 ppm), spirocyclic diazaspiro system (δ 2.8–3.2 ppm), and trityl protons (δ 7.2–7.4 ppm). FTIR can confirm carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches .
Advanced: What strategies optimize synthesis of trityl-protected tetrazole intermediates?
Answer:
Use trityl chloride under anhydrous conditions (e.g., DMF, 0°C) to protect the tetrazole nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Purify intermediates using flash chromatography (≥95% yield). Deprotect with trifluoroacetic acid (TFA) in dichloromethane for final steps .
Basic: How to determine purity using chromatographic methods?
Answer:
Apply gradient HPLC with a diode array detector (DAD). Use a calibration curve (1–100 µg/mL) and validate linearity (R² ≥0.999). System suitability criteria: retention time variability <2%, tailing factor ≤1.5, and theoretical plates >2000 .
Advanced: How to evaluate environmental impact of degradation products?
Answer:
Conduct abiotic/biotic degradation studies per OECD guidelines. Use LC-HRMS to identify transformation products in soil/water matrices. Assess ecotoxicity via Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀). Model bioaccumulation potential using logP values (>3 indicates high risk) .
Basic: Which functional groups are pharmacologically critical?
Answer:
The tetrazole ring (pKa ~4.5) is essential for AT1 receptor antagonism, while the diazaspiro system enhances metabolic stability. The trityl group may improve lipophilicity (logP ~5.2) for membrane permeability. Structure-activity relationship (SAR) studies show that modifications to the biphenylmethyl moiety reduce potency .
Advanced: How to address contradictions in stability data under varying pH?
Answer:
Perform forced degradation studies: expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify products with Q-TOF-MS. Use Arrhenius kinetics to predict shelf-life under accelerated conditions. Orthogonal methods (e.g., NMR stability assays) can confirm hydrolytic susceptibility of the tetrazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
